Rapamycin, 41-O-demethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

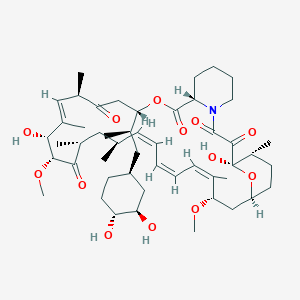

The compound “Rapamycin, 41-O-demethyl-” is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and methoxy groups, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of cyclohexyl rings, introduction of hydroxyl and methoxy groups, and the construction of the tricyclic core. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis techniques, including batch reactors and continuous flow systems. The process would need to be optimized for yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of additional oxygen atoms.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Antitumor Activity

41-O-Demethyl rapamycin has demonstrated significant antitumor properties, particularly in the treatment of various cancers.

- Renal Cell Carcinoma : Studies have shown that rapamycin and its derivatives can effectively inhibit the growth of renal cell carcinoma cells. In vitro experiments indicated that 41-O-demethyl rapamycin was cytotoxic to cancer cell lines, leading to substantial growth inhibition at low concentrations .

- Gliomas : Research on local delivery systems for rapamycin has indicated that it can enhance survival rates in animal models with gliomas. One study found that biodegradable polymer beads loaded with rapamycin significantly increased survival durations when combined with radiation therapy .

- Breast Cancer : The compound's efficacy has also been explored in recurrent breast cancers, where it acts by inhibiting mTOR signaling pathways involved in tumor growth .

Immunosuppressive Properties

Rapamycin, including its metabolite 41-O-demethyl rapamycin, is widely used in immunosuppression protocols, particularly for organ transplantation.

- Transplant Rejection : The compound is effective in preventing graft rejection by modulating immune responses. It has been utilized to treat autoimmune diseases and manage inflammation associated with transplant procedures .

- Clinical Studies : A randomized controlled trial demonstrated that lower doses of sirolimus (rapamycin) were well-tolerated among older populations, improving immune function without significant side effects .

Anti-Aging and Healthspan Extension

Recent studies have highlighted the potential of 41-O-demethyl rapamycin in promoting healthspan and longevity.

- Healthspan Improvement : Research indicates that rapamycin can enhance immune function in aging populations, potentially mitigating age-related decline . This effect is attributed to increased autophagy and reduced inflammatory responses mediated by mTOR inhibition.

- Case Studies : A secondary analysis of off-label rapamycin use revealed that many users experienced improved health metrics without adverse interactions with other medications, supporting its safety profile for long-term use .

Neurological Applications

The neuroprotective effects of 41-O-demethyl rapamycin are being investigated for their potential to treat neurodegenerative diseases.

- Motor Side Effects Prevention : Studies have shown that mTORC1 inhibition by rapamycin can prevent extrapyramidal side effects associated with antipsychotic medications, suggesting a therapeutic role in managing symptoms of psychiatric illnesses .

Dental Health Implications

Emerging evidence suggests that 41-O-demethyl rapamycin may positively influence oral health.

- Oral Health Changes : A study on off-label users indicated a correlation between rapamycin use and certain oral health improvements, although some users reported mouth sores. The research aims to clarify these effects through detailed data analysis .

Data Summary Table

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other complex organic molecules with multiple chiral centers and functional groups, such as:

- (1R,2S,3S,4R)-1,2,3,4-tetrahydroxycyclohexane

- (2R,3R,4S)-2,3,4-trihydroxy-5-methoxycyclohexane

Uniqueness

This compound is unique due to its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. Its complex structure makes it a valuable subject of study for understanding structure-activity relationships and developing new applications.

Actividad Biológica

Rapamycin, known chemically as sirolimus, is a macrolide compound that has garnered significant attention in biomedical research for its diverse biological activities. Among its metabolites, 41-O-demethyl-rapamycin has emerged as a compound of interest due to its pharmacological properties and potential therapeutic applications. This article delves into the biological activity of 41-O-demethyl-rapamycin, examining its mechanisms of action, pharmacokinetics, clinical implications, and case studies.

41-O-demethyl-rapamycin functions primarily as an inhibitor of the mechanistic target of rapamycin (mTOR) pathway. mTOR is a serine/threonine kinase that plays a critical role in regulating cellular processes such as growth, proliferation, and survival. The inhibition of mTOR by rapamycin and its derivatives leads to:

- Suppression of protein synthesis : By inhibiting mTOR complex 1 (mTORC1), 41-O-demethyl-rapamycin reduces the translation of proteins involved in cell cycle progression and growth.

- Immunosuppression : The compound binds to FK506 binding protein 12 (FKBP12), forming a complex that inhibits mTOR activity, thereby preventing T-cell activation and proliferation in response to interleukin-2 (IL-2) .

Pharmacokinetics

The pharmacokinetic profile of 41-O-demethyl-rapamycin indicates that it is primarily metabolized through demethylation processes. Key findings regarding its pharmacokinetics include:

- Absorption and Distribution : Following administration, 41-O-demethyl-rapamycin exhibits rapid absorption with a peak plasma concentration reached within approximately 1.3 hours . It has a high blood-to-plasma concentration ratio, indicating significant partitioning into blood cells.

- Half-Life : The elimination half-life is reported to be around 60 hours, allowing for sustained therapeutic effects .

| Parameter | Value |

|---|---|

| Tmax (hours) | 1.3 |

| Half-Life (hours) | 60 |

| Blood-to-Plasma Ratio | 142 |

Immunosuppression

Rapamycin and its derivatives, including 41-O-demethyl-rapamycin, are widely used in clinical settings for immunosuppression in organ transplantation. Studies have shown that these compounds significantly reduce acute rejection rates in kidney transplant patients when used alongside other immunosuppressants .

Cancer Therapy

Recent research has highlighted the potential of rapamycin and its analogs in cancer treatment. For instance, studies indicate that rapamycin can inhibit the growth of acute myeloid leukemia (AML) cells by targeting the mTOR pathway . The compound demonstrated significant antileukemic activity in clinical trials, with notable responses observed in patients with refractory or relapsed AML.

Case Studies

- Kidney Transplant Patients : A retrospective study involving kidney transplant recipients demonstrated that those treated with rapamycin had lower rates of acute rejection compared to controls receiving standard therapy. The combination therapy also showed minimal nephrotoxicity compared to calcineurin inhibitors .

- Neuropsychiatric Effects : A cohort study assessed neuropsychiatric outcomes in kidney transplant patients on rapamycin therapy. Results indicated an increased incidence of adjustment disorders among these patients, suggesting a need for careful monitoring of psychological health during treatment .

- Aging Research : Emerging studies have explored the use of rapamycin in longevity medicine. A recent investigation into blood levels following administration of compounded versus generic rapamycin formulations indicated significant variability in bioavailability, which could influence therapeutic strategies aimed at age-related diseases .

Propiedades

IUPAC Name |

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-3,4-dihydroxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)42(61-8)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-43(32(4)25-36-19-21-39(52)41(54)26-36)28-40(53)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-39,41-43,45-46,52,54,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10-,15-11-,30-16-,34-24-/t29-,31-,32-,33-,35-,36+,37+,38+,39-,41-,42+,43+,45-,46+,50-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRYVHKBWYXMGM-RRAIHGQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)O)O)C)C)O)OC)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)O)O)C)/C)O)OC)C)C)/C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H77NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

900.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.